2-(T-Butyldimethylsilyloxy)-4-bromoanisole
Overview
Description
2-(T-Butyldimethylsilyloxy)-4-bromoanisole is an organosilicon compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a brominated anisole. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability and ease of removal of the TBDMS group.
Preparation Methods
The synthesis of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole typically involves the reaction of 4-bromoanisole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
2-(T-Butyldimethylsilyloxy)-4-bromoanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Deprotection: The TBDMS group can be removed using fluoride ions, typically from tetrabutylammonium fluoride (TBAF), to yield the free hydroxyl group
Scientific Research Applications
2-(T-Butyldimethylsilyloxy)-4-bromoanisole is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals where protection of hydroxyl groups is necessary.
Material Science: It is employed in the synthesis of polymers and other materials where specific functional groups need to be protected during the reaction
Mechanism of Action
The primary mechanism of action for 2-(T-Butyldimethylsilyloxy)-4-bromoanisole involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection can be selectively removed using fluoride ions, which cleave the silicon-oxygen bond .
Comparison with Similar Compounds
- Trimethylsilyl ethers
- Triisopropylsilyl ethers
- Tetrahydropyranyl ethers
Biological Activity
2-(T-Butyldimethylsilyloxy)-4-bromoanisole, also known as TBDMS-4-bromoanisole, is an organosilicon compound with significant potential in organic synthesis and various biological applications. Its unique structure, which includes a tert-butyldimethylsilyloxy group and a bromo substituent on an aromatic ring, enhances its reactivity and versatility as a building block for complex molecules. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₃H₂₁BrO₂Si
- Molecular Weight : 317.29 g/mol
- CAS Number : 177329-71-4
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the silyl ether : Reaction of 4-bromoanisole with tert-butyldimethylsilyl chloride in the presence of a base.
- Purification : The product is purified using standard organic purification techniques such as column chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that TBDMS-4-bromoanisole may exhibit antioxidant properties, scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress.
Case Studies
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Bromoanisole | Bromine at para position | Simpler structure; lacks silyloxy group |
2-(T-Butyldimethylsilyloxy)-5-bromoanisole | Similar silyloxy group; different bromination position | Potentially different reactivity patterns |
2-Bromo-4-methoxyphenol | Hydroxyl instead of silyloxy | More polar; different reactivity due to hydroxyl group |
3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid | Boronic acid functionality | Used primarily in coupling reactions |
Applications in Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various transformations, making it valuable for developing bioactive molecules with potential therapeutic applications.
Properties
IUPAC Name |
(5-bromo-2-methoxyphenoxy)-tert-butyl-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrO2Si/c1-13(2,3)17(5,6)16-12-9-10(14)7-8-11(12)15-4/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQARBOIOUKKZCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450640 | |
Record name | 2-(T-BUTYLDIMETHYLSILYLOXY)-4-BROMOANISOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177329-71-4 | |
Record name | 2-(T-BUTYLDIMETHYLSILYLOXY)-4-BROMOANISOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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